
ARN14686
Vue d'ensemble
Description
ARN14686 is an activity-based affinity probe for the detection of N-acylethanolamine acid amidase (NAAA) using click chemistry . It binds covalently to the N-terminal cysteine of catalytically active NAAA to form a thioester adduct .
Synthesis Analysis
This compound was designed based on the scaffold of the NAAA inhibitor ARN726 . The 4-butyl-cyclohexyl group of ARN726 was substituted with a C9 saturated aliphatic chain bearing a terminal alkyne tag .
Molecular Structure Analysis
This compound has a molecular formula of C15H24N2O3 . The InChI code is InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 .
Chemical Reactions Analysis
This compound inhibits the hydrolysis of the NAAA substrate PAMCA in HEK293 cells . It is selective for NAAA over acid ceramidase .
Physical And Chemical Properties Analysis
This compound is a crystalline solid with a formula weight of 280.4 . It is soluble in DMF and DMSO at 30 mg/ml, and in Ethanol at 1 mg/ml .
Applications De Recherche Scientifique
Détection et quantification de la NAAA
ARN14686 permet la détection et la quantification de la forme active de l'enzyme pro-inflammatoire N-acylethanolamine acide amidase (NAAA), à la fois in vitro et ex vivo {svg_1} {svg_2}. Ceci est crucial pour comprendre le rôle et l'impact de la NAAA dans divers processus biologiques.
Investigation de l'activation de la NAAA
This compound peut être utilisé pour étudier l'activation de la NAAA ex vivo {svg_3}. Cela aide les chercheurs à comprendre les conditions et les facteurs qui influencent l'activation de la NAAA.
Visualisation de la NAAA dans les tissus
This compound peut être utilisé pour visualiser la NAAA dans les tissus {svg_4}. Ceci est particulièrement utile dans les études histologiques où la distribution et la localisation de la NAAA dans différents tissus doivent être déterminées.
Étude des processus inflammatoires
Étant donné que la NAAA est une enzyme pro-inflammatoire, this compound peut être utilisé pour étudier les processus inflammatoires {svg_5}. En détectant et en quantifiant la NAAA, les chercheurs peuvent obtenir des informations sur les mécanismes de l'inflammation.
Développement de stratégies thérapeutiques
La capacité d'this compound à détecter et à quantifier la NAAA peut aider au développement de stratégies thérapeutiques {svg_6}. Par exemple, si une suractivité de la NAAA est associée à une maladie particulière, des stratégies pour inhiber la NAAA pourraient être explorées.
Comprendre le rôle de la NAAA dans la désactivation de l'agoniste PPAR-alpha
La NAAA favorise l'inflammation en désactivant les agonistes endogènes du récepteur activé par les proliférateurs de peroxysomes (PPAR)-alpha tels que la palmitoylethanolamide (PEA) et l'oléoylethanolamide (OEA) {svg_7}. Par conséquent, this compound peut être utilisé pour étudier ce processus et comprendre le rôle de la NAAA dans celui-ci.
Mécanisme D'action
Target of Action
ARN14686 is an activity-based affinity probe designed for the detection of N-acylethanolamine acid amidase (NAAA) . NAAA is a cysteine hydrolase that plays a crucial role in inflammation by deactivating endogenous peroxisome proliferator-activated receptor (PPAR)-alpha agonists .
Mode of Action
This compound binds covalently to the N-terminal cysteine of catalytically active NAAA, forming a thioester adduct . This binding inhibits the hydrolysis of the NAAA substrate PAMCA in HEK293 cells . The IC50 values are 6 nM and 13 nM for human and rat recombinant enzymes, respectively . This compound is selective for NAAA over acid ceramidase .
Biochemical Pathways
This compound affects the biochemical pathways involving NAAA. NAAA is involved in the metabolism of fatty acid ethanolamides, including the bioactive lipids palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are natural ligands for PPAR-alpha . By inhibiting NAAA, this compound prevents the breakdown of these bioactive lipids, thereby modulating the associated inflammatory responses .
Pharmacokinetics
It is known that this compound can detect naaa in lung lysosomal fractions following intravenous administration at a dose of 10 mg/kg in rats .
Result of Action
This compound’s inhibition of NAAA leads to an increase in the levels of PPAR-alpha agonists like PEA and OEA . This results in the modulation of inflammatory responses, as these agonists have anti-inflammatory effects . This compound has been used to determine that catalytically active NAAA is present in inflamed rat paw in a complete Freund’s adjuvant model of inflammation .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For instance, the compound’s ability to detect NAAA in lung lysosomal fractions suggests that it is active in the acidic environment of lysosomes . Additionally, the presence of NAAA in inflamed tissues indicates that the compound’s action may be particularly relevant in inflammatory conditions .
Orientations Futures
Analyse Biochimique
Biochemical Properties
ARN14686 plays a significant role in biochemical reactions, particularly in the detection of NAAA. It interacts with the N-terminal cysteine of catalytically active NAAA, forming a covalent bond to create a thioester adduct . This interaction allows this compound to inhibit the hydrolysis of the NAAA substrate PAMCA in HEK293 cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of NAAA, an enzyme that promotes inflammation by deactivating endogenous peroxisome proliferator-activated receptor (PPAR)-alpha agonists . This compound can restore PEA and OEA levels in inflamed tissues, significantly decreasing inflammation symptoms .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with NAAA. It binds covalently to the N-terminal cysteine of catalytically active NAAA, forming a thioester adduct . This binding interaction results in the inhibition of NAAA, thereby preventing the hydrolysis of the NAAA substrate PAMCA .
Dosage Effects in Animal Models
This compound has been used to determine that catalytically active NAAA is present in inflamed rat paw in a complete Freund’s adjuvant model of inflammation
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ARN14686 involves a series of reactions starting from commercially available starting materials. The key steps in the synthesis include the formation of a cyclic amide and the introduction of a substituted phenyl group.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "sodium hydroxide", "iodobenzene diacetate", "4-aminophenol", "acetic anhydride", "sulfuric acid", "sodium nitrite" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to give the corresponding enamine.", "Step 2: Cyclization of the enamine with hydrazine hydrate and sodium acetate to form a cyclic amide.", "Step 3: Diazotization of 4-aminophenol with sodium nitrite and hydrochloric acid to form a diazonium salt.", "Step 4: Coupling of the diazonium salt with the cyclic amide in the presence of sodium hydroxide to introduce a substituted phenyl group.", "Step 5: Acetylation of the amine group in the product with acetic anhydride and sulfuric acid to form the final product, ARN14686." ] } | |
Numéro CAS |
1628345-10-7 |
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.368 |
Nom IUPAC |
N-[(3S)-2-oxo-3-azetidinyl]-carbamic acid, 10-undecyn-1-yl ester |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 |
Clé InChI |
XEXRAYPXQNELAS-ZDUSSCGKSA-N |
SMILES |
O=C(OCCCCCCCCCC#C)N[C@@H]1C(NC1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ARN14686 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



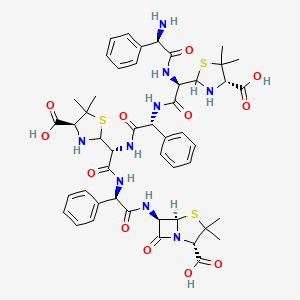
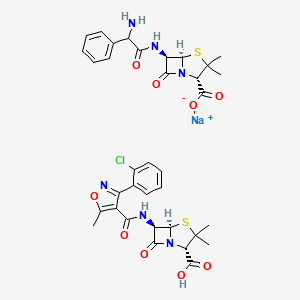
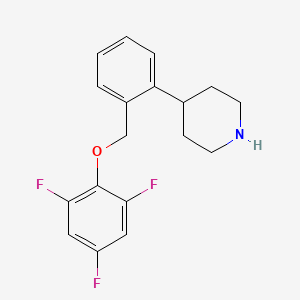
![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)
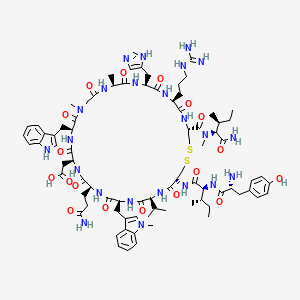

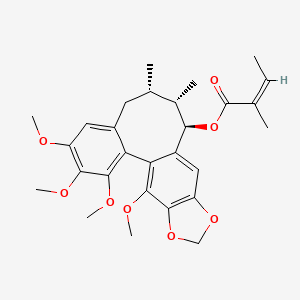
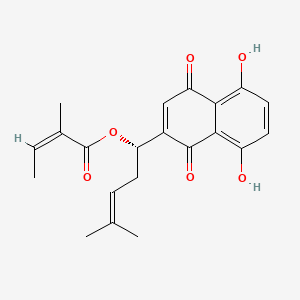

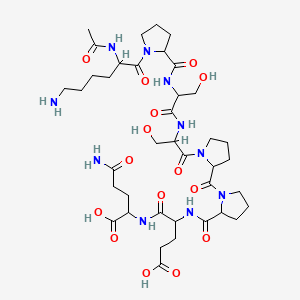

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)